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A deep dive into the theoretical underpinnings of C3H60 isomerization, this guide provides
researchers, scientists, and drug development professionals with a comparative analysis of the
various pathways, supported by computational data. We explore the relative stabilities of key
iIsomers and the energetic barriers that govern their interconversion, offering insights into the
complex potential energy surface of this versatile chemical formula.

The isomerization of C3H60 is a fundamental process in organic chemistry with implications for
various fields, including atmospheric chemistry and drug metabolism. Theoretical studies,
primarily employing quantum chemical methods, have been instrumental in elucidating the
intricate network of reaction pathways that connect the different isomers. These computational
approaches provide crucial data on the thermodynamics and kinetics of these transformations.

Relative Stabilities of C3H60 Isomers

Electronic structure calculations have identified several stable isomers of C3H60. Acetone is
consistently found to be the most stable isomer.[1][2][3][4][5] The relative stability of other
prominent isomers increases in the following order: propanal, 2-propenol, 1-propenoal, allyl
alcohol, methyl vinyl ether, cyclopropanol, propylene oxide, and oxetane.[1][2][4][5]
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U Relative Energy Computational Reference
(kcal/mol) Method

Acetone 0.00 MP2/CC-PVDZ Elango et al., 2010[1]
Propanal 3.5 MP2/CC-PVDZ Elango et al., 2010[1]
(2)-1-Propenol 12.3 MP2/CC-PVDZ Elango et al., 2010
2-Propenol 13.0 MP2/CC-PVDZ Elango et al., 2010
Allyl Alcohol 14.2 MP2/CC-PVDZ Elango et al., 2010[1]
Methyl Vinyl Ether 16.5 MP2/CC-PVDZ Elango et al., 2010[1]
Propylene Oxide 24.4 MP2/CC-PVDZ Elango et al., 2010[1]
Cyclopropanol 254 MP2/CC-PVDZ Elango et al., 2010
Oxetane 26.0 MP2/CC-PVDZ Elango et al., 2010

Isomerization Pathways and Activation Barriers

The interconversion between C3H60 isomers can proceed through various pathways, some
involving a single transition state and others proceeding via intermediate species like carbenes
or diradicals.[1][3][4][5] All transition states are meticulously characterized using intrinsic
reaction coordinate (IRC) calculations to ensure they connect the intended reactants and
products.[1][3][4][5]

One of the extensively studied pathways is the keto-enol tautomerism between acetone and its
enol form, propen-2-ol. In the gas phase, this isomerization can be catalyzed within ion-
molecule complexes.[6][7] For instance, the isomerization of ionized acetone can be facilitated
by a neutral acetone molecule through a proton transfer mechanism.[8]

Another significant set of pathways involves the isomerization of allyl alcohol. Density
Functional Theory (DFT) studies have explored the mechanisms of base-catalyzed
isomerization of allylic alcohols to carbonyl compounds.[9] These studies have shown that the
catalytic efficiency of bases with metal cations is higher than that of organic bases without
metal cations, highlighting the crucial role of the metal cation in the reaction.[9]
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Herein, we present a selection of key isomerization pathways and their corresponding
activation barriers as determined by theoretical calculations.

Activation .
. . . Computational
Reaction Intermediate(s) Barrier Reference
Method
(kcal/mol)
Propylene Oxide - Elango et al.,
TS-1-3 78.1 Not Specified
- Acetone 2010[2]
Propylene Oxide
) o 63.83 (to form - Elango et al.,
- Methyl Vinyl Diradical o Not Specified
diradical) 2010[2]
Ether
Acetone - N Elango et al.,
) - 68.9 Not Specified
Propylene Oxide 2010[2]

Computational Methodologies

A variety of computational methods are employed to investigate the C3H60 potential energy
surface. A common approach involves:

o Global Reaction Route Mapping (GRRM): This method is utilized to systematically explore
the potential energy surface and identify all possible isomers and the transition states that
connect them.[1][3][4][5]

o Geometry Optimization: The structures of all isomers (local minima) and transition states are
fully optimized. A widely used level of theory for this purpose is Mgller-Plesset perturbation
theory (MP2) with a correlation-consistent basis set such as cc-pVDZ.[1][3][4][5]

» Frequency Calculations: Vibrational frequency calculations are performed at the same level
of theory as the geometry optimization to characterize the nature of the stationary points.
Minima have all real frequencies, while transition states have exactly one imaginary
frequency.

e Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects
the desired reactant and product, IRC calculations are performed.[1][3][4][5]
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« Single-Point Energy Calculations: To obtain more accurate energies, single-point energy
calculations are often performed using higher-level methods, such as Coupled Cluster with
single, double, and perturbative triple excitations (CCSD(T)), on the optimized geometries.

Visualizing the Isomerization Network

The intricate relationships between the various C3H60 isomers can be visualized using
reaction pathway diagrams. Below are graphical representations of key isomerization pathways
generated using the DOT language.
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Caption: Key isomerization pathways of C3H60 isomers.
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Caption: Chirality switching of propylene oxide.

The theoretical studies summarized here provide a robust framework for understanding the
complex isomerization chemistry of C3H60. The quantitative data on relative energies and
activation barriers are invaluable for predicting the most favorable reaction pathways and for
interpreting experimental results. The continued development of computational methods
promises even greater accuracy and insight into these fundamental chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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